7-epi-10-Deacetyl CephaloMannine

Description

Properties

IUPAC Name |

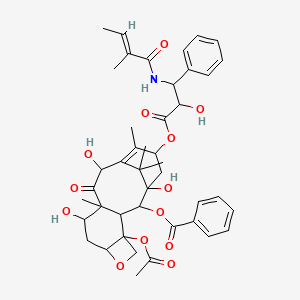

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDGUHVEJPNWQZ-GZIVZEMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 7-epi-10-Deacetyl CephaloMannine

An In-Depth Technical Guide to 7-epi-10-Deacetyl CephaloMannine

Introduction

This compound is a taxane diterpenoid, a class of natural products that has yielded some of the most important chemotherapeutic agents in modern oncology. As a structural analogue of both Paclitaxel (Taxol®) and Cephalomannine, it is of significant interest to researchers in medicinal chemistry and drug development. This compound is found naturally in various species of the yew tree (Taxus) and is often isolated as a minor component alongside more abundant taxanes.[1][2] Its unique stereochemistry at the C7 position (an epimer) and the absence of an acetyl group at the C10 position distinguish it from its more famous relatives, offering a distinct scaffold for investigating structure-activity relationships and developing novel anti-cancer agents. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, biological activity, and key experimental protocols for its study.

| Chemical Identity | Data |

| CAS Number | 78479-12-6[1][3] |

| Molecular Formula | C43H51NO13[3] |

| Molecular Weight | 789.86 g/mol [3] |

| IUPAC Name | (2α,5β,7α,10β,13α)-4-Acetoxy-1,7,10-trihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate[3] |

| Synonyms | 7-Epi-10-deacetylcephalomannine, 7-Epi-10- Deacetyl Taxol B[1][4] |

Physicochemical Properties

The physicochemical characteristics of this compound are critical for its handling, formulation, and pharmacokinetic profile. As a complex, poly-oxygenated diterpenoid, its solubility is limited in aqueous media but favorable in several organic solvents, which is a key consideration for extraction, purification, and preparation of stock solutions for biological assays.[1]

| Property | Value | Source |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 930.8 ± 65.0 °C at 760 mmHg | [3] |

| Flash Point | 516.7 ± 34.3 °C | [3] |

| LogP | 5.95 | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Mechanism of Action: The Taxane Legacy

The primary mechanism of action for taxanes, including Paclitaxel and likely its analogues such as this compound, is the disruption of microtubule dynamics.[2][5] Unlike other anti-mitotic agents that cause microtubule depolymerization (e.g., vinca alkaloids), taxanes act as microtubule-stabilizing agents.

Causality of Action:

-

Binding to Microtubules: Taxanes bind to the β-tubulin subunit within the microtubule polymer.[6] This binding event stabilizes the polymer and makes it resistant to depolymerization.

-

Suppression of Dynamics: Microtubules are inherently dynamic structures, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization), which is essential for their cellular functions, particularly during cell division. By locking the microtubule in a polymerized state, taxanes suppress these dynamics.

-

Mitotic Arrest: The formation of the mitotic spindle, a structure composed of microtubules, is critical for the proper segregation of chromosomes during mitosis. The stabilized, non-functional microtubules prevent the formation of a correct spindle, leading to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers cellular signaling pathways that culminate in programmed cell death, or apoptosis, thereby eliminating the cancerous cells.

While this is the canonical pathway, some taxane derivatives have also been shown to be selective inhibitors of DNA polymerase alpha, suggesting potential secondary mechanisms of action that could contribute to their overall cytotoxicity.[2]

Caption: Taxane mechanism leading to apoptosis.

Biological Activity and Therapeutic Potential

While less studied than Paclitaxel, available data indicates that related taxanes possess significant biological activity. Cephalomannine and 10-deacetyltaxol have demonstrated cytotoxicity against human glioblastoma and neuroblastoma cell lines.[7] Although found to be less potent than Paclitaxel in one study, their activity remained within a therapeutic range, highlighting their potential as standalone or combination agents.[7]

Notably, the combination of Paclitaxel and Cephalomannine has been shown to synergistically induce PANoptosis—an integrated form of apoptosis, necroptosis, and pyroptosis—in triple-negative breast cancer models.[8][9] This suggests that combinations of different taxanes could be a powerful strategy to overcome drug resistance and enhance therapeutic efficacy. The structural similarity of this compound makes it a prime candidate for similar investigations.

Furthermore, the closely related compound 7-epi-10-deacetyltaxol has shown extremely potent cytotoxicity against HeLa cells with an IC50 of 0.085 nM.[10][11] This underscores the profound impact that small stereochemical and functional group changes can have on biological activity and highlights the importance of evaluating each taxane analogue individually.

Methodologies for Research and Development

Part A: Isolation and Purification Workflow

The isolation of this compound from its natural source, such as the needles of Taxus sumatrana, is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate it from a complex mixture of other taxanes.[1]

Workflow Rationale:

-

Extraction: A moderately polar solvent like methanol or a mixture including ethyl acetate is used to efficiently extract the taxoids from the dried, powdered plant material.

-

Partitioning: Liquid-liquid partitioning (e.g., between ethyl acetate and water) is employed to remove highly polar impurities like sugars and salts.

-

Chromatography: A multi-stage chromatographic approach is essential. Normal-phase chromatography (e.g., on silica gel) provides an initial separation based on polarity.[12][13][14] This is typically followed by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity, separating the target compound from its closely related structural analogues.[12]

Sources

- 1. 7-Epi-10-deacetylcephalomannine | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. 7-epi-Cephalomannine - LKT Labs [lktlabs.com]

- 3. This compound | CAS#:78479-12-6 | Chemsrc [chemsrc.com]

- 4. phytonbiotech.com [phytonbiotech.com]

- 5. 7-epi-10-Deacetyltaxol - LKT Labs [lktlabs.com]

- 6. Assembly of microtubules at the tip of growing axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. 7-Epi-10-deacetyltaxol | CAS:78454-17-8 | Manufacturer ChemFaces [chemfaces.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 7-epi-10-Deacetyl CephaloMannine

An In-Depth Technical Guide to the Synthesis of 7-epi-10-Deacetyl CephaloMannine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a complex taxane diterpenoid related to the potent anticancer agent Paclitaxel (Taxol®). The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations, chemical transformations, and practical methodologies involved in this challenging synthesis. We will explore a logical semi-synthetic approach starting from the renewable natural precursor 10-deacetylbaccatin III (10-DAB), focusing on the critical steps of C-7 epimerization and side-chain attachment. The causality behind experimental choices, detailed protocols, and the integration of protective group strategies are discussed to ensure scientific integrity and reproducibility.

Introduction: The Taxane Family and Synthetic Context

The taxanes are a class of diterpenoid compounds originally isolated from yew trees (Taxus species). Their intricate molecular architecture, featuring a unique [6-8-6-4] fused ring system, has made them a formidable target for synthetic chemists for decades.[1] The flagship member of this family, Paclitaxel, is a multi-billion dollar anticancer drug, underscoring the therapeutic importance of these molecules.[1]

This compound is a naturally occurring taxoid isolated from the needles of Taxus sumatrana.[2] It shares the same core structure as Paclitaxel and its close analogue, Cephalomannine, but with two key distinctions: the stereochemistry at the C-7 position is inverted (an epimer, or 'epi'), and the hydroxyl group at the C-10 position is not acetylated.

The synthesis of this specific analogue presents several key challenges:

-

Stereochemical Control: The inversion of the C-7 hydroxyl group requires a selective and efficient epimerization strategy.

-

Regioselectivity: The taxane core possesses multiple hydroxyl groups of similar reactivity. Any synthetic route must employ a robust protecting group strategy to differentiate these sites for selective modification.[3]

-

Side-Chain Attachment: The complex N-acyl phenylisoserine side chain, crucial for biological activity, must be synthesized and esterified to the C-13 hydroxyl group.

This guide will focus on a semi-synthetic route, which is the most practical and economically viable approach for producing taxane analogues, leveraging the readily available starting material 10-deacetylbaccatin III (10-DAB).[4][5]

Retrosynthetic Analysis and Strategic Overview

A convergent semi-synthetic strategy is the most logical approach. The target molecule is disconnected at the C-13 ester linkage, separating the complex baccatin core from the side chain. The core itself, 7-epi-10-deacetylbaccatin III, can be derived from the natural product 10-deacetylbaccatin III (10-DAB) through a key C-7 epimerization step.

Caption: Retrosynthetic pathway for this compound.

This strategy hinges on three primary phases:

-

Modification of the Core: Selective protection of 10-DAB followed by the epimerization of the C-7 hydroxyl group.

-

Side-Chain Synthesis: Independent preparation of the N-tigloyl-β-phenylisoserine side chain.

-

Coupling and Deprotection: Esterification of the modified core with the side chain, followed by removal of all protecting groups to yield the final product.

Synthesis of the Core: 7-epi-10-Deacetylbaccatin III

The preparation of the modified baccatin core is the most critical phase of the synthesis. The starting point is 10-DAB, which can be isolated in significant quantities from the needles of the European yew, Taxus baccata.[5]

Protecting Group Strategy

Before attempting the C-7 epimerization, other reactive hydroxyl groups must be masked. The C-13 hydroxyl is the most sterically accessible and is the site for side-chain attachment, while the C-7 hydroxyl is less accessible. Silyl ethers are commonly employed for this purpose due to their stability and ease of cleavage. A common strategy is to selectively protect the C-7 and C-13 hydroxyls.

Workflow for Core Preparation:

Caption: Workflow for the synthesis of the protected 7-epi baccatin core.

C-7 Epimerization: The Causality of Choice

The inversion of the C-7 stereocenter can be approached in two main ways.

Method 1: Base-Catalyzed Epimerization The epimerization at C-7 of taxanes is known to be catalyzed by base.[6] The mechanism is believed to proceed through a reversible retro-aldol/aldol condensation pathway involving the C-9 keto group. This deprotonation at C-7, followed by reprotonation, can lead to an equilibrium mixture of the two epimers. While seemingly straightforward, this method can suffer from poor selectivity and the formation of side products, making it less ideal for a controlled synthesis.

Method 2: Oxidation-Reduction (Recommended) A more reliable and controllable method involves the oxidation of the C-7 hydroxyl to a ketone, followed by a stereoselective reduction.

-

Oxidation: The C-7 secondary alcohol can be oxidized to the corresponding ketone using standard reagents like Pyridinium chlorochromate (PCC) or under Swern oxidation conditions. This step removes the chiral center at C-7.

-

Stereoselective Reduction: The crucial step is the reduction of the C-7 ketone back to an alcohol. The choice of reducing agent determines the stereochemical outcome. Bulky, sterically hindered reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack the ketone from the less hindered α-face, yielding the desired 7-epi (α-hydroxyl) configuration. This approach offers superior control and generally higher yields of the desired epimer compared to equilibrium-based methods.

Synthesis and Attachment of the Cephalomannine Side Chain

The side chain for Cephalomannine is N-tigloyl-β-phenylisoserine. The tigloyl group ((E)-2-methyl-2-butenoyl) distinguishes it from Paclitaxel's benzoyl group.[7]

Side Chain Synthesis

The most efficient route to such side chains is through the use of a β-lactam, famously pioneered by Ojima for the synthesis of Paclitaxel.[8] A similar strategy can be employed here, starting with the synthesis of a suitably protected β-lactam which is then acylated with tiglic anhydride or tigloyl chloride.

Esterification to the Baccatin Core

The coupling of the carboxylic acid of the side chain to the C-13 hydroxyl of the protected 7-epi-10-deacetylbaccatin III core is a standard esterification reaction. The most common and effective method is the Yamaguchi esterification or using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[5] It is crucial that the hydroxyl groups on the side chain are protected (e.g., as a silyl ether) to prevent self-condensation or other side reactions.

Final Deprotection

Once the side chain is successfully attached, the final step is the global deprotection of all silyl ether protecting groups. This is typically achieved under mild acidic conditions, for example, using hydrofluoric acid in pyridine (HF-Py) or tetrabutylammonium fluoride (TBAF).[9] Purification of the final product is accomplished using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC).[10]

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from established procedures in taxane chemistry.[5][6][9] Researchers should consult the primary literature for specific reaction parameters and safety information.

Protocol 1: Selective Protection of C-7 in 10-Deacetylbaccatin III (10-DAB)

-

Setup: To a solution of 10-DAB (1.0 eq) in dry pyridine at 0 °C under an inert atmosphere (N₂ or Ar), add triethylsilyl chloride (TESCl, 1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-O-TES-10-DAB.

Protocol 2: Oxidation-Reduction for C-7 Epimerization

-

Oxidation: To a solution of 7-O-TES-10-DAB (1.0 eq) in dry dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq) and celite. Stir at room temperature for 2-3 hours until TLC indicates complete consumption of the starting material.

-

Workup (Oxidation): Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to obtain the crude C-7 ketone.

-

Reduction: Dissolve the crude ketone in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add L-Selectride® (1.0 M in THF, 1.5 eq) dropwise.

-

Reaction (Reduction): Stir the mixture at -78 °C for 1-2 hours. Monitor by TLC.

-

Workup (Reduction): Quench the reaction carefully at -78 °C by the slow addition of aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by flash column chromatography to yield the protected 7-epi-10-deacetylbaccatin III core.

Protocol 3: Side-Chain Coupling (DCC/DMAP)

-

Setup: To a solution of the protected 7-epi core (1.0 eq), the protected N-tigloyl-β-phenylisoserine side chain (1.5 eq), and DMAP (0.2 eq) in dry toluene, add a solution of DCC (1.5 eq) in toluene.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter off the DCU precipitate and wash with toluene. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the fully protected coupled product.

Protocol 4: Global Deprotection

-

Setup: Dissolve the protected taxoid (1.0 eq) in a solution of pyridine and THF (1:1).

-

Reaction: Add hydrofluoric acid-pyridine complex (HF-Py, ~5 eq) at 0 °C. Allow the reaction to stir for 8-12 hours at room temperature.

-

Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Final Purification: Purify the final compound, this compound, by preparative reversed-phase HPLC.

Quantitative Data Summary

The yields for multi-step syntheses of complex molecules like taxanes are highly variable and dependent on the specific conditions and scale. The following table provides representative yields for analogous transformations in taxane chemistry.

| Step | Transformation | Reagents | Representative Yield (%) |

| 1 | Selective C-7 Silylation of 10-DAB | TESCl, Pyridine | 85-95% |

| 2 | C-7 Oxidation | PCC or Swern | 90-98% |

| 3 | C-7 Stereoselective Reduction | L-Selectride® | 80-90% (of 7-epi isomer) |

| 4 | Side-Chain Coupling | DCC, DMAP | 70-85% |

| 5 | Global Deprotection | HF-Pyridine | 85-95% |

Conclusion

The synthesis of this compound is a challenging but achievable goal for the experienced synthetic organic chemist. The strategy outlined in this guide, which leverages a semi-synthetic approach from 10-DAB, represents the most practical pathway. Success is predicated on a carefully orchestrated protecting group strategy and a highly controlled oxidation-reduction sequence to achieve the critical C-7 epimerization. The methodologies described herein are grounded in decades of research in taxane chemistry and provide a robust framework for the synthesis of this and other complex taxoid analogues for further research and drug development.

References

- Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11062978/]

- Nicolaou Taxol total synthesis - Wikipedia. (2023, December 2). Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicolaou_Taxol_total_synthesis]

- Guénard, D., Guéritte-Voegelein, F., & Potier, P. (1993). New esterification process for baccatin III and 10-deacetyl baccatin III. Google Patents. [URL: https://patents.google.

- Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. Journal of Pharmacology and Experimental Therapeutics, 242(2), 692–698. [URL: https://pubmed.ncbi.nlm.nih.gov/2886648/]

- Strategies and Lessons Learned from Total Synthesis of Taxol - ResearchGate. (n.d.). ResearchGate. [URL: https://www.researchgate.

- SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIVATIVES. (n.d.). [URL: https://dspace.library.uu.nl/handle/1874/330349]

- Chen, S. H., et al. (1994). Taxol Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogues Modified at C-7. ResearchGate. [URL: https://www.researchgate.

- Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948135/]

- Baran, P. S., et al. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01391]

- Synthesis and biological activity of macrocyclic taxane analogues - PubMed. (2004, May 17). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15147818/]

- Mellado, W., et al. (1984). Preparation and biological activity of taxol acetates. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/6548627/]

- Chen, S. H., et al. (1994). Taxol structure-activity relationships: synthesis and biological evaluation of 10-deoxytaxol. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00085a045]

- A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage | Request PDF. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III | Request PDF. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Zhou, H., et al. (2011). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Letters in Organic Chemistry, 7(6), 481-483. [URL: https://www.ingentaconnect.com/content/ben/loc/2010/00000007/00000006/art00011]

- Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913 | Request PDF. (n.d.). ResearchGate. [URL: https://www.researchgate.

- CEPHALOMANNINE, 7-EPI- - ChromaDex. (n.d.). ChromaDex. [URL: https://standards.chromadex.com/products/cephalomannine-7-epi]

- Holton, R. A. (1994). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. [URL: https://www.researchgate.

- Chmurny, G. N., et al. (1992). 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine. Journal of Natural Products. [URL: https://pubs.acs.org/doi/10.1021/np50081a001]

- Li, J., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31967345/]

- Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(25), 13591-13596. [URL: https://www.pnas.org/doi/10.1073/pnas.250453197]

- Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(4), 1236-1249. [URL: https://pubmed.ncbi.nlm.nih.gov/17654483/]

- Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC. (2017, May 18). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5435697/]

- 7-Epi-10-deacetylcephalomannine | CAS:78479-12-6 | Manufacturer ChemFaces. (n.d.). ChemFaces. [URL: https://www.chemfaces.com/natural/7-Epi-10-deacetylcephalomannine-CFN89395.html]

- This compound | CAS#:78479-12-6 | Chemsrc. (n.d.). Chemsrc. [URL: https://www.chemsrc.com/en/cas/78479-12-6_1120002.html]

- 7-epi-10-Deacetylcephalomannine | Taxol相关化合物| MCE. (n.d.). MCE. [URL: https://www.medchemexpress.cn/7-epi-10-deacetylcephalomannine.html]

- Separation and purification of taxol and cephalomannine from Taxus Cuspidada by normal phase chromatography and twice-reversed-phase chromatography - ResearchGate. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Synthesis and interactions of 7-deoxy-, 10-deacetoxy, and 10-deacetoxy-7-deoxypaclitaxel with NCI/ADR-RES cancer cells and bovine brain microvessel endothelial cells - PubMed. (2006, January 15). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16271408/]

- Cephalomannine (NSC 318735, CAS Number: 71610-00-9) | Cayman Chemical. (n.d.). Cayman Chemical. [URL: https://www.caymanchem.com/product/19973/cephalomannine]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Epi-10-deacetylcephalomannine | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Natural Sources and Isolation of 7-epi-10-Deacetyl CephaloMannine

The following technical guide details the natural sources, isolation, and identification of 7-epi-10-Deacetyl CephaloMannine , a critical taxane derivative used primarily as a reference standard in impurity profiling and stability studies for Paclitaxel and Cephalomannine APIs.

Executive Summary

This compound (CAS: 78479-12-6) is a taxane diterpenoid. It is the C-7 epimer of 10-deacetylcephalomannine. While it occurs naturally in minute quantities in Taxus species (e.g., Taxus sumatrana, Taxus wallichiana), it is predominantly encountered as a degradation product formed during the isolation of taxanes under basic or thermal stress.

For drug development professionals, this compound is a Critical Quality Attribute (CQA). It serves as a specific marker for process-induced epimerization during the manufacturing of taxane-based chemotherapeutics. This guide provides a self-validating protocol for its isolation and distinction from its parent isomer.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data |

| Common Name | This compound |

| Synonyms | 10-Deacetyl-7-epitaxol B; 7-Epi-10-deacetylcephalomannine |

| CAS Number | 78479-12-6 (Specific to 7-epi isomer) |

| Parent CAS | 76429-85-1 (10-Deacetylcephalomannine) |

| Molecular Formula | C43H51NO13 |

| Molecular Weight | 789.89 g/mol |

| Stereochemistry | C-7 Hydroxyl is |

| Solubility | Soluble in MeOH, DMSO, CHCl3; Insoluble in Water, Hexane |

Mechanism of Formation: The C-7 Epimerization

The isolation of this compound is inextricably linked to the stability of the taxane ring B. The C-7 hydroxyl group in natural taxanes is in the

Epimerization Pathway (Graphviz)

Figure 1: Mechanism of C-7 epimerization.[1][2] The reaction is reversible but equilibrium favors the 7-epi form.

Isolation Protocol

This protocol is designed to isolate 7-epi-10-deacetylcephalomannine from Taxus needles.[3] Crucial Note: To maximize yield of the epi form, one may intentionally introduce a mild base treatment step. To isolate the natural form, strict pH control (neutral/acidic) is required. The protocol below assumes the goal is to isolate the 7-epi target .

Phase 1: Biomass & Extraction

-

Source Material: Dried needles of Taxus sumatrana or Taxus wallichiana.

-

Solvent: Methanol (MeOH).[2]

-

Procedure:

-

Pulverize 1.0 kg of dried needles.

-

Macerate in 5 L MeOH at room temperature for 48 hours.

-

Filter and concentrate under reduced pressure (Rotavap) at <40°C to obtain crude extract.

-

Phase 2: Partitioning (Cleanup)

-

Objective: Remove chlorophyll (lipids) and sugars.

-

Protocol:

-

Suspend crude extract in 1 L Water.

-

Partition with n-Hexane (3 x 1 L) to remove lipids/waxes (Discard Hexane layer).

-

Partition aqueous layer with Dichloromethane (DCM) or Chloroform (3 x 1 L).

-

Collect organic layer (DCM), dry over anhydrous

, and concentrate.

-

Phase 3: Chromatographic Isolation

-

Step A: Silica Gel Open Column (Coarse Separation)

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: Gradient of CHCl3 : MeOH (100:0

90:10). -

Fractions: Collect fractions. Monitor by TLC (Silica, CHCl3:MeOH 9:1). Taxanes typically elute between 2-5% MeOH.

-

Target: Look for the zone containing Cephalomannine/10-Deacetylcephalomannine (Rf ~0.4-0.5).

-

-

Step B: Semi-Preparative HPLC (Purification)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 10 µm, 250 x 21.2 mm).

-

Mobile Phase: Acetonitrile (ACN) : Water (Gradient 30%

60% ACN over 40 min). -

Flow Rate: 10-15 mL/min.

-

Detection: UV at 227 nm (taxane absorption max).

-

Elution Order:

-

Isolation Workflow Diagram (Graphviz)

Figure 2: Isolation workflow from biomass to pure compound.[1]

Structural Identification (The "Truth" Check)

Distinguishing the 7-epi isomer from the natural 10-deacetylcephalomannine is the most critical analytical challenge. Mass spectrometry (MS) cannot distinguish them as they are isobaric (MW 789). Proton NMR (

Diagnostic NMR Signals (500 MHz, CDCl3)

| Position | Proton | Natural (10-Deacetyl Ceph) | 7-epi -10-Deacetyl Ceph | Shift Logic |

| H-7 | dd | 4.15 - 4.25 ppm | 3.70 - 3.80 ppm | Upfield Shift: The change from equatorial (natural) to axial (epi) orientation places H-7 in a shielded environment. |

| H-2' | d | 4.70 ppm | 4.75 ppm | Side chain region (minor change). |

| Ac-4 | s | 2.35 ppm | 2.25 - 2.30 ppm | C-4 Acetyl often shifts slightly due to H-bonding with 7-OH in epi form. |

Validation Criteria:

-

H-7 Signal: If the signal at ~4.2 ppm disappears and a new signal appears at ~3.7-3.8 ppm, you have the 7-epi isomer.

-

Coupling Constant (

): The coupling constant often changes due to the dihedral angle change in the boat-chair conformation of Ring B.

References

-

McLaughlin, J. L., et al. (1981). 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana.[4] Journal of Natural Products. Link

-

Chmurny, G. N., et al. (1992). 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine. Journal of Natural Products. Link

-

Kitagawa, I., et al. (1995).[7] Taxol and its related taxoids from the needles of Taxus sumatrana. Chemical and Pharmaceutical Bulletin. Link

-

Fang, W. S., et al. (1997).[2] Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. Synthetic Communications. Link

-

Subban, K., et al. (2017).[4] Fungal 7-epi-10-deacetyltaxol produced by an endophytic Pestalotiopsis microspora.[4] BMC Complementary and Alternative Medicine. Link

Sources

- 1. 10-Deacetylcephalomannine | C43H51NO13 | CID 6440548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taxol and its related taxoids from the needles of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungal 7-epi-10-deacetyltaxol produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriethoxysilan | C14H19F13O3Si | CID 103991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]

A Technical Guide for the Preliminary In Vitro Evaluation of 7-epi-10-Deacetyl Cephalomannine

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of 7-epi-10-Deacetyl Cephalomannine, a taxane diterpenoid related to paclitaxel.[1][2] The document is structured to guide researchers, scientists, and drug development professionals through a logical sequence of experiments designed to assess the compound's cytotoxic and mechanistic properties. We delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays—including cytotoxicity, apoptosis, and cell cycle analysis—and offer insights into data interpretation. The guide emphasizes scientific integrity, featuring integrated controls, practical insights from the field, and authoritative citations to ground the methodologies. Visual aids, including workflow diagrams and data tables, are provided to enhance clarity and reproducibility.

Introduction

The taxane family of compounds, which includes the widely used chemotherapy agents paclitaxel and docetaxel, represents a cornerstone of modern oncology.[3] These agents exert their cytotoxic effects primarily by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][5] this compound is a derivative of cephalomannine, a natural analogue of paclitaxel.[2][6] Given its structural similarity to clinically significant taxanes, a systematic in vitro evaluation is the critical first step in determining its potential as a novel anti-cancer agent.

In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery, offering a rapid and cost-effective means to screen compounds for potential therapeutic efficacy and to elucidate their mechanisms of action.[7][8][9] This guide outlines a robust, multi-faceted approach to the initial characterization of this compound's efficacy, focusing on three fundamental questions:

-

Does the compound exhibit cytotoxic activity against cancer cells?

-

What is the primary mechanism of cell death induced by the compound?

-

How does the compound affect the cell cycle?

By following the structured experimental plan detailed herein, researchers can generate the foundational data necessary to justify further preclinical development.

Hypothesized Mechanism of Action: Microtubule Stabilization

Taxanes function as "mitotic inhibitors."[3] Their primary mechanism involves binding to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for forming the mitotic spindle during cell division.[10][11][12] This binding event stabilizes the microtubule structure, preventing the dynamic instability—the rapid polymerization and depolymerization—required for proper chromosome segregation during mitosis.[10][11] The stabilized microtubules lead to a sustained mitotic block, typically at the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[4][5] It is hypothesized that this compound shares this mechanism.

Caption: Hypothesized mechanism of this compound.

Experimental Design and Strategy

A logical and systematic workflow is paramount for the efficient evaluation of a novel compound. The following workflow ensures that each experiment builds upon the last, from broad cytotoxicity screening to more detailed mechanistic studies.

Caption: Overall experimental workflow for in vitro evaluation.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. A panel of cell lines should be selected based on the following criteria:

-

Relevance: Include cell lines from cancer types where taxanes are standard-of-care treatments (e.g., breast, ovarian, lung, prostate cancer).[3]

-

Sensitivity: Use both taxane-sensitive parental cell lines (e.g., A2780, MDA-MB-231) and their isogenic taxane-resistant counterparts (e.g., A2780-PTX) to assess the compound's ability to overcome resistance.[13][14]

-

Control: Include a non-malignant cell line (e.g., MCF-10A) to assess general cytotoxicity and determine a preliminary therapeutic window.

Experimental Controls

To ensure data integrity, every experiment must include a set of self-validating controls:

-

Untreated Control: Cells cultured in media alone, representing baseline cell health.

-

Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any effects of the solvent itself.

-

Positive Control: Cells treated with a well-characterized taxane like Paclitaxel. This serves as a benchmark for potency and mechanistic similarity.

Detailed Experimental Protocols

Part 1: Cytotoxicity and Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).

Methodology: A colorimetric assay based on the reduction of a tetrazolium salt (e.g., WST-1, MTT) by metabolically active cells is recommended for its simplicity and reliability.[15] The WST-1 assay is often preferred as it is a one-step procedure and the formazan product is water-soluble, unlike in the MTT assay.

Protocol: WST-1 Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution of this compound, Paclitaxel (positive control), and the vehicle control in culture medium. A typical concentration range to start with for a novel taxane would be 0.1 nM to 1 µM.

-

Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the appropriate compound dilution or control to each well. Ensure each condition is tested in triplicate.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe effects on cell proliferation.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic rate.

-

Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media only wells).

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

-

Plot % Viability against the log-transformed compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

-

Part 2: Apoptosis Assay

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17] Healthy cells are Annexin V and PI negative. Early apoptotic cells expose phosphatidylserine on their outer membrane, which is detected by Annexin V, but their membranes are still intact, so they exclude PI.[16][17][18] Late apoptotic/necrotic cells have compromised membranes and are permeable to PI.[16]

Protocol: Annexin V/PI Staining by Flow Cytometry

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated, vehicle, and positive controls.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle dissociation reagent like TrypLE. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[19]

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.[18] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17][20]

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately by flow cytometry. Acquire at least 10,000 events per sample.

Part 3: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest, consistent with the hypothesized mechanism of action for taxanes.

Methodology: Propidium Iodide (PI) staining of DNA content in fixed cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[19]

Protocol: PI Staining for Cell Cycle Analysis

-

Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the IC50 concentration of this compound for a relevant time point (e.g., 24 hours).

-

Cell Harvesting: Harvest cells as described in the apoptosis protocol.

-

Washing: Wash cells once with cold PBS.[19]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][21] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[19][21]

-

Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS.[19][21] Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[19][22] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[19][21]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[19][22]

-

Data Acquisition: Analyze the samples by flow cytometry, ensuring the PI signal is collected on a linear scale.[19][21] Use doublet discrimination to exclude cell clumps from the analysis.

Data Presentation and Interpretation

Cytotoxicity Data

Summarize the IC50 values in a clear table. Lower IC50 values indicate higher potency.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |

| A549 | Lung Carcinoma | 15.2 | 5.8 |

| MCF-7 | Breast Adenocarcinoma | 12.8 | 4.1 |

| A2780 | Ovarian Carcinoma | 9.5 | 3.2 |

| A2780-PTX | Taxane-Resistant Ovarian | 150.7 | >500 |

| MCF-10A | Non-malignant Breast | >1000 | 450.6 |

Interpretation: In this hypothetical example, the compound shows potent activity against sensitive cancer cell lines. Its activity against the taxane-resistant line (A2780-PTX) is reduced but may still be significant, suggesting it could partially overcome resistance mechanisms. The high IC50 against the non-malignant MCF-10A line suggests a favorable preliminary therapeutic window.

Apoptosis and Cell Cycle Data

The results from flow cytometry should be presented as both quadrant plots (for apoptosis) and histograms (for cell cycle), with quantitative data summarized in tables.

Table 2: Hypothetical Apoptosis and Cell Cycle Analysis in A2780 Cells (24h Treatment)

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 2.1% | 1.5% | 55.4% | 28.1% | 16.5% |

| This compound (IC50) | 18.5% | 12.3% | 10.2% | 15.3% | 74.5% |

| Paclitaxel (IC50) | 20.1% | 14.8% | 9.8% | 14.9% | 75.3% |

Interpretation: The hypothetical data clearly show that the compound induces a significant increase in both early and late apoptosis compared to the vehicle control. Furthermore, it causes a dramatic accumulation of cells in the G2/M phase of the cell cycle.[4] These results are highly consistent with the known mechanism of taxanes and strongly support the initial hypothesis.

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary in vitro assessment of this compound. The successful execution of these experiments will establish the compound's cytotoxic potential and provide strong evidence for its mechanism of action. Positive and compelling results from this initial evaluation—namely, potent low-nanomolar cytotoxicity, clear induction of apoptosis, and G2/M cell cycle arrest—would build a strong case for advancing the compound to more complex preclinical studies. Future work could include investigating effects on microtubule polymerization directly through immunofluorescence or biochemical assays, exploring activity in 3D cell culture models, and ultimately, progressing to in vivo animal models to assess efficacy and toxicity.

References

- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from Flow Cytometry and Cell Sorting Facility, Department of Pharmacological Sciences.

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.

- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.

- The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution.

- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.

- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.

- Molecular Biology of the Cell. (2003, December 10). γ-Tubulin Plays an Essential Role in the Coordination of Mitotic Events.

- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.

- Abcam. (n.d.). Annexin V detection protocol for apoptosis.

- PubMed. (2014, October 14). Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance.

- PMC. (n.d.). Dissecting the role of the tubulin code in mitosis.

- PubMed. (n.d.). Dissecting the role of the tubulin code in mitosis.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Wikipedia. (n.d.). Tubulin.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.

- Wikipedia. (n.d.). MTT assay.

- Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.

- ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.

- Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.

- Company of Biologists Journals. (n.d.). The role of γ-tubulin in mitotic spindle formation and cell cycle progression in Aspergillus nidulans.

- Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- Ximbio. (n.d.). A2780 PTX(4) resistant cell line.

- ScienceDaily. (2010, January 26). Overcoming taxane resistance in cancer.

- AACR Journals. (2007, May 1). Cell death and taxane resistance.

- Cleveland Clinic. (2023, April 18). Taxanes for Cancer.

- PubMed. (1993, February). Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines.

- Chemsrc. (2025, August 23). This compound.

- PubChem - NIH. (n.d.). 10-Deacetylcephalomannine.

- Cayman Chemical. (n.d.). 7-epi-10-Deacetyltaxol.

- LGC Standards. (n.d.). 7-epi-Cephalomannine.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 7-epi-Cephalomannine | CAS 150547-36-7 | LGC Standards [lgcstandards.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Dissecting the role of the tubulin code in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissecting the role of the tubulin code in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tubulin - Wikipedia [en.wikipedia.org]

- 13. A2780 PTX(4) resistant cell line | Cell Lines - Ximbio [ximbio.com]

- 14. sciencedaily.com [sciencedaily.com]

- 15. MTT assay - Wikipedia [en.wikipedia.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

The Pharmacological Profile of 7-epi-10-Deacetyl CephaloMannine: A Technical Guide for Drug Development Professionals

Foreword

The taxane family of diterpenoids stands as a cornerstone in modern oncology, with paclitaxel and docetaxel being prominent examples of their clinical success. However, the quest for novel taxanes with improved therapeutic indices, broader activity spectra, and the ability to overcome resistance mechanisms remains a critical endeavor in cancer drug discovery. This technical guide provides a comprehensive overview of the pharmacological profile of 7-epi-10-deacetyl cephalomannine, a naturally occurring taxane analogue. Drawing upon the established principles of taxane pharmacology and the available preclinical data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this intriguing molecule.

Introduction to this compound

This compound is a natural product isolated from the needles of Taxus sumatrana[1]. It belongs to the taxane family, a class of compounds characterized by a complex diterpene core. Structurally, it is an analogue of both paclitaxel and cephalomannine, differing in the stereochemistry at the C-7 position and the absence of an acetyl group at the C-10 position. The key structural features of this compound are presented in Table 1.

| Feature | Description |

| Core Structure | Taxane Diterpenoid |

| C-7 Stereochemistry | Epi configuration |

| C-10 Substitution | Deacetyl (hydroxyl group) |

| C-13 Side Chain | N-tigloyl-β-phenylisoserine |

| Natural Source | Taxus sumatrana[1] |

| Molecular Formula | C43H51NO13[2] |

| Molecular Weight | 789.864 g/mol [2] |

The unique structural modifications of this compound compared to clinically used taxanes warrant a thorough investigation of its pharmacological profile to determine its potential as a novel anticancer agent.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action of taxanes is the disruption of microtubule dynamics, which is essential for various cellular processes, particularly mitosis.[3] While direct experimental data on this compound's interaction with tubulin is limited, its structural similarity to other taxanes strongly suggests a comparable mechanism.

Taxanes bind to the β-tubulin subunit of the α,β-tubulin heterodimer, the fundamental building block of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The inability of microtubules to disassemble disrupts the dynamic instability required for the formation and function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action of this compound.

In Vitro Pharmacological Profile

Cytotoxicity

While specific cytotoxicity data for this compound is sparse in publicly available literature, a study reported its activity against human KB cells[2]. For the closely related compound, 7-epi-10-deacetyltaxol, cytotoxic activity has been documented against HeLa cells with an IC50 of 85 μM[4]. Another study on C2-modified 7-acyl-10-deacetyl cephalomannines demonstrated potent activity against both drug-sensitive and drug-resistant tumor cells, suggesting that modifications of the cephalomannine scaffold can yield highly active compounds[5]. Comparative studies have shown that cephalomannine and 10-deacetyltaxol are less toxic than paclitaxel but remain within a therapeutic range against human glial and neuroblastoma cell lines[6].

Further investigation into the cytotoxic profile of this compound across a panel of cancer cell lines is a critical next step in its preclinical evaluation.

Interaction with Microtubules

The definitive assay to confirm the mechanism of action of a potential taxane is the in vitro tubulin polymerization assay. This assay directly measures the ability of a compound to promote the assembly of tubulin dimers into microtubules. Although specific data for this compound is not available, the established protocols for this assay are detailed below.

Metabolism and Pharmacokinetics: Insights from Cephalomannine

The pharmacokinetic properties of a drug candidate are crucial for its clinical success. While no pharmacokinetic data for this compound has been published, a comparative metabolism study of cephalomannine and paclitaxel provides valuable insights[7].

This study revealed that the minor structural difference in the C-3' side chain between cephalomannine (tigloylamide) and paclitaxel (benzamide) leads to a significant shift in their metabolism[7].

-

Cephalomannine: Primarily metabolized by CYP3A4 to 4''-hydroxycephalomannine.

-

Paclitaxel: Primarily metabolized by CYP2C8 to 6α-hydroxypaclitaxel, with a smaller contribution from CYP3A4.[7]

This finding suggests that the tigloyl side chain of cephalomannine and its derivatives, including this compound, may direct metabolism towards the side chain, potentially altering the pharmacokinetic profile and drug-drug interaction potential compared to paclitaxel. The deacetylation at C-10 and epimerization at C-7 could further influence its metabolic fate and overall pharmacokinetic parameters.

The following diagram illustrates the differential metabolism of cephalomannine and paclitaxel:

Caption: Differential metabolic pathways of cephalomannine and paclitaxel.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for confirming the mechanism of action of taxane-like compounds.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in absorbance (turbidity) at 340 nm. Stabilizing agents like taxanes will enhance the rate and extent of polymerization.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Positive control (Paclitaxel)

-

Negative control (DMSO)

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound and paclitaxel in DMSO.

-

Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.

-

On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% (v/v) glycerol.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.

-

In separate microcentrifuge tubes on ice, prepare serial dilutions of the test compound and controls.

-

Add 10 µL of the diluted test compound, positive control, or negative control to the designated wells of the pre-warmed plate.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the maximum absorbance at the plateau for each concentration.

-

The effect of the compound on tubulin polymerization can be quantified by comparing these parameters to the controls.

-

Cytotoxicity Assay (MTT Assay)

This assay is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

Negative control (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and controls in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

-

Future Directions and Conclusion

This compound represents an under-investigated member of the taxane family with potential for further development. The structural modifications at C-7 and C-10, combined with the distinct C-3' side chain, may confer unique pharmacological properties, including an altered spectrum of activity, improved metabolic stability, or the ability to overcome drug resistance.

Key areas for future research include:

-

Comprehensive Cytotoxicity Screening: Evaluation against a broad panel of human cancer cell lines, including drug-resistant models.

-

Direct Tubulin Interaction Studies: Confirmation of its mechanism of action through in vitro tubulin polymerization and binding assays.

-

In Vivo Efficacy Studies: Assessment of its anti-tumor activity in relevant animal models of cancer.

-

Pharmacokinetic Profiling: Detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species.

-

Comparative Studies: Direct comparison of its efficacy and toxicity with clinically used taxanes.

References

-

Zhang, J. W., Ge, G. B., Liu, Y., Wang, L. M., Liu, X. B., Zhang, Y. Y., ... & Yang, L. (2008). Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel. Drug metabolism and disposition, 36(2), 387-394. [Link]

-

He, L., et al. (2015). Overcoming Tumor Drug Resistance with High-Affinity Taxanes: A SAR Study of C2-Modified 7-Acyl-10-Deacetyl Cephalomannines. Angewandte Chemie International Edition, 54(35), 10242-10246. [Link]

-

Cahan, M. A., Walter, K. A., Colvin, O. M., & Brem, H. (1993). Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines. International journal of oncology, 2(2), 297–299. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 7-Epi-10-deacetylcephalomannine. Retrieved from [Link]

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. [Link]

Sources

- 1. 7-Epi-10-deacetylcephalomannine | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS#:78479-12-6 | Chemsrc [chemsrc.com]

- 3. journal.waocp.org [journal.waocp.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution HPLC Quantification of 7-epi-10-Deacetyl Cephalomannine

This Application Note is designed for researchers and QC scientists requiring a robust, validated protocol for the quantification of 7-epi-10-Deacetyl Cephalomannine (7-epi-10-DAC). This molecule is a critical degradation impurity of taxane-based therapeutics (specifically Cephalomannine and Paclitaxel derivatives).

Executive Summary & Scientific Rationale

The quantification of This compound presents a unique chromatographic challenge. As the C7-epimer of 10-Deacetyl Cephalomannine (10-DAC), it shares an identical mass and near-identical polarity with its parent compound. Standard C18 (ODS) columns often fail to achieve baseline resolution (

The Solution: This protocol utilizes a Pentafluorophenyl (PFP) stationary phase .[1][2][3] Unlike C18, which relies solely on hydrophobic interactions, PFP phases utilize

Target Molecule Profile[4]

-

Parent Compound: 10-Deacetyl Cephalomannine (10-DAC)

-

Molecular Formula:

-

Key Characteristic: Degradation product formed via retro-aldol mechanism or base-catalyzed epimerization at C7.

Analytical Method Protocol

Instrumentation & Equipment

-

HPLC System: Quaternary gradient pump, Autosampler (cooled to 4°C), Column Oven.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Software: CDS (e.g., Empower, Chromeleon) capable of peak purity analysis.

Chromatographic Conditions (The "PFP" Method)

This method is optimized for specificity, ensuring the 7-epi isomer is resolved from the parent 10-DAC and other taxane impurities (e.g., Baccatin III).

| Parameter | Specification | Rationale |

| Column | Pentafluorophenyl (PFP) , 150 x 4.6 mm, 2.6 µm or 3 µm (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex PFP) | PFP provides enhanced selectivity for structural isomers and epimers via |

| Mobile Phase A | Water (Milli-Q) | Aqueous baseline. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Primary organic modifier for elution strength. |

| Mobile Phase C | Methanol (HPLC Grade) | Secondary modifier to tune selectivity (shape recognition). |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp. | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |

| Detection | UV @ 227 nm | Max absorption for the taxane ring system. |

| Injection Vol. | 10 µL | Adjust based on sample concentration (target 0.5 mg/mL). |

Gradient Program

Note: A ternary gradient is recommended for maximum resolution.

| Time (min) | % A (Water) | % B (ACN) | % C (MeOH) | Event |

| 0.0 | 65 | 15 | 20 | Equilibration |

| 25.0 | 35 | 45 | 20 | Linear Gradient |

| 30.0 | 10 | 70 | 20 | Wash |

| 30.1 | 65 | 15 | 20 | Re-equilibration |

| 40.0 | 65 | 15 | 20 | End |

Sample Preparation

Warning: Taxanes are susceptible to epimerization in basic conditions or prolonged exposure to protic solvents at high temperatures.

-

Stock Solution: Dissolve 5 mg of standard in 10 mL of Acetonitrile (avoid Methanol for stock storage if possible to prevent transesterification/epimerization over long periods).

-

Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase Initial Conditions (65:15:20 Water:ACN:MeOH).

-

Sample Solution: Prepare samples at ~0.5 mg/mL. Filter through 0.22 µm PTFE filter. Analyze within 24 hours.

Method Validation & Performance Criteria

To ensure the method is "self-validating" as per Part 2 requirements, the following system suitability parameters must be met before routine analysis.

System Suitability Testing (SST)

Inject a resolution mixture containing 10-Deacetyl Cephalomannine and this compound.

-

Resolution (

): > 1.8 between 10-DAC and 7-epi-10-DAC. -

Tailing Factor (

): 0.8 – 1.2. -

Precision (RSD): < 2.0% for peak area (n=6 injections).

Elution Order & Identification

On the PFP phase under these conditions, the elution order is typically:

-

10-Deacetyl Baccatin III (Early eluting)

-

This compound (Target)

Note: The 7-epi isomer typically elutes after the parent compound in reverse-phase systems due to the formation of an internal hydrogen bond that slightly increases hydrophobicity.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the PFP method over standard C18, and the mechanism of action.

Caption: Decision tree highlighting the superiority of PFP phases for separating taxane epimers compared to standard C18 phases.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Resolution ( | Column aging or mobile phase drift. | PFP columns are sensitive to pH. Ensure water is pH neutral. Replace column if >1000 injections. |

| Peak Splitting | Sample solvent incompatibility. | Ensure sample diluent matches initial mobile phase strength. Avoid 100% ACN injection. |

| Retention Time Shift | Temperature fluctuation. | Taxane separation is temperature-sensitive. Ensure oven is stable at 35°C ± 0.5°C. |

| Ghost Peaks | Carryover. | Taxanes are sticky. Use a needle wash of 50:50 ACN:MeOH. |

References

-

BenchChem. (n.d.). This compound Reference Standard. Retrieved from

-

Jian, Y., Jin, X. Y., & Chen, J. M. (2004).[9] Study on 7-Epi-10-deacetylcephalomannine: HPLC assay and its brominated products as potent antitumor agents. Journal of Fudan University (Natural Science).[9]

-

Appendino, G., et al. (2005). Crystallographic determination of stereochemistry of biologically active 2'',3''-dibromo-7-epi-10-deacetylcephalomannine. Bioorganic & Medicinal Chemistry Letters, 15(3), 839-842.[1][6]

-

Thermo Scientific. (2015).[11] Improved separation of taxanes using a PFP stationary phase HPLC column. Application Note.

-

Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hplc.eu [hplc.eu]

- 3. agilent.com [agilent.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound Reference Standard [benchchem.com]

- 6. Crystallographic determination of stereochemistry of biologically active 2'',3''-dibromo-7-epi-10-deacetylcephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

Methodology for a microtubule polymerization assay using 7-epi-10-Deacetyl CephaloMannine

Methodology for a Microtubule Polymerization Assay Using 7-epi-10-Deacetyl Cephalomannine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an in vitro microtubule polymerization assay to characterize the activity of this compound. Microtubules are a cornerstone target in oncology, and understanding how novel compounds modulate their dynamic instability is critical for preclinical evaluation. This guide details the scientific principles, provides a robust step-by-step protocol for a turbidity-based assay, and offers insights into data analysis and interpretation. The protocols are designed to be self-validating by including necessary controls and explaining the rationale behind key experimental steps, ensuring high-quality, reproducible data.

Introduction: The Dynamic Cytoskeleton as a Therapeutic Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a crucial part of the cytoskeleton in all eukaryotic cells.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is a phenomenon known as "dynamic instability".[3] This process is fundamental to a host of cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle required for chromosome segregation during cell division.[2][4]

The essential role of microtubule dynamics in mitosis makes them a highly validated and successful target for anticancer drug development.[5] Agents that interfere with this process can induce mitotic arrest and subsequently trigger apoptosis in rapidly dividing cancer cells. These agents are broadly classified into two groups: microtubule destabilizers (e.g., Vinca alkaloids) and microtubule stabilizers.

This compound belongs to the taxane family, a class of diterpenoids renowned for their potent microtubule-stabilizing activity.[6] The parent compound of this class, Paclitaxel, and its analogues function by binding to the β-tubulin subunit on the interior surface of the microtubule.[7] This binding event stabilizes the polymer, suppressing depolymerization and promoting polymerization, which ultimately disrupts the delicate balance of microtubule dynamics required for cell division.[8] This application note outlines a reliable method to quantify the stabilizing effect of this compound on tubulin polymerization in a cell-free system.

Assay Principle and Rationale

The in vitro tubulin polymerization assay is a foundational method to directly assess a compound's effect on microtubule formation. The assay is based on the principle that the polymerization of soluble α/β-tubulin dimers into microtubules can be monitored in real-time.[9][10]

Polymerization is initiated by raising the temperature to 37°C in the presence of GTP and magnesium. The formation of microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[9][11] A typical polymerization curve exhibits three distinct phases:

-

Nucleation (Lag Phase): A slow initial phase where tubulin dimers oligomerize to form "seeds" or nuclei.

-

Growth (Elongation Phase): A rapid phase of microtubule elongation as tubulin dimers add to the ends of the nuclei.

-

Steady State (Plateau Phase): A phase where the rates of polymerization and depolymerization reach equilibrium, and the total mass of microtubule polymer remains constant.[9]

Microtubule-stabilizing agents like this compound are expected to enhance the rate and extent of polymerization. This is typically observed as a reduction in the lag time, an increase in the maximum rate of polymerization (Vmax), and a higher final polymer mass at steady state.[9]

Caption: High-level workflow for the microtubule polymerization assay.

Materials and Reagents

Scientific Integrity Note: The quality of tubulin is paramount for a successful assay. Use highly purified (>99%) tubulin and avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[11][12]

| Reagent | Supplier Example | Part Number Example | Storage Temperature |

| Tubulin, >99% pure (Bovine Brain) | Cytoskeleton, Inc. | T240 | -80°C (Lyophilized) |

| This compound | Chemsrc | CAS: 78479-12-6 | -20°C |

| Paclitaxel (Positive Control) | Sigma-Aldrich | T7402 | -20°C |

| Nocodazole (Negative Control) | Sigma-Aldrich | M1404 | -20°C |

| Guanosine-5'-triphosphate (GTP) | Sigma-Aldrich | G8877 | -80°C |

| General Tubulin Buffer (GTB) | Cytoskeleton, Inc. | BST01 | 4°C |

| Glycerol, Molecular Biology Grade | Sigma-Aldrich | G5516 | Room Temperature |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |

| 96-well Clear, Flat-Bottom Plates | Corning | 3596 | Room Temperature |

Buffer Compositions:

-